1,2-Propanediol, 1-phenyl-, (1R,2R)-
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Overview
Description
1,2-Propanediol, 1-phenyl-, (1R,2R)- is a chiral compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known as 1-phenylpropane-1,2-diol. This compound is characterized by the presence of a phenyl group attached to a propanediol backbone, making it an important molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 1-phenyl-, (1R,2R)- can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenyl-1,2-propanedione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 1-phenyl-, (1R,2R)- often involves the catalytic hydrogenation of 1-phenyl-1,2-propanedione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 1-phenyl-, (1R,2R)- undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield different alcohols depending on the reducing agent and conditions used.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
Oxidation: 1-Phenyl-1,2-propanedione
Reduction: Different alcohols depending on the reducing agent
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
1,2-Propanediol, 1-phenyl-, (1R,2R)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 1-phenyl-, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites . It can also interact with cellular receptors and proteins, influencing biochemical processes and cellular functions .
Comparison with Similar Compounds
1,2-Propanediol, 1-phenyl-, (1R,2R)- can be compared with other similar compounds such as:
1-Phenyl-1,2-propanedione: A precursor in the synthesis of 1,2-Propanediol, 1-phenyl-, (1R,2R)-.
dl-Erythro-1-phenyl-1,2-propanediol: A diastereomer with different stereochemistry.
1-Phenylpropane-1,2-diol: Another name for the compound, highlighting its structural similarity.
The uniqueness of 1,2-Propanediol, 1-phenyl-, (1R,2R)- lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its diastereomers and other related compounds .
Properties
CAS No. |
40421-51-0 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R,2R)-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9+/m1/s1 |
InChI Key |
MZQZXSHFWDHNOW-APPZFPTMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
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